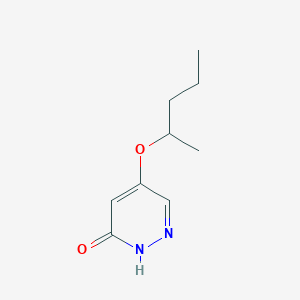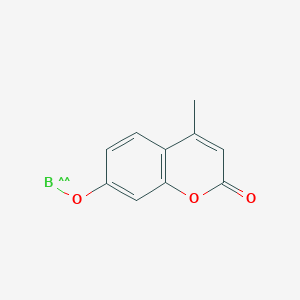
7-(Boryloxy)-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Boryloxy)-4-methyl-2H-chromen-2-one is a boron-containing organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a boryloxy group attached to the chromen-2-one core, which imparts unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Boryloxy)-4-methyl-2H-chromen-2-one typically involves the borylation of 4-methyl-2H-chromen-2-one. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Boryloxy)-4-methyl-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The boryloxy group can be oxidized to form boronic acids or borate esters.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The boryloxy group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Dihydro derivatives of chromen-2-one.
Substitution: Various substituted chromen-2-one derivatives with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
7-(Boryloxy)-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-(Boryloxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The boryloxy group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The chromen-2-one core can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the boryloxy group, resulting in different reactivity and applications.
7-(Trimethylsilyloxy)-4-methyl-2H-chromen-2-one: Contains a trimethylsilyloxy group instead of a boryloxy group, leading to different chemical properties.
Uniqueness: 7-(Boryloxy)-4-methyl-2H-chromen-2-one is unique due to the presence of the boryloxy group, which imparts distinct reactivity and potential for forming boron-containing derivatives. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
64971-95-5 |
|---|---|
Fórmula molecular |
C10H7BO3 |
Peso molecular |
185.97 g/mol |
InChI |
InChI=1S/C10H7BO3/c1-6-4-10(12)13-9-5-7(14-11)2-3-8(6)9/h2-5H,1H3 |
Clave InChI |
HONLYOPWGJWSES-UHFFFAOYSA-N |
SMILES canónico |
[B]OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


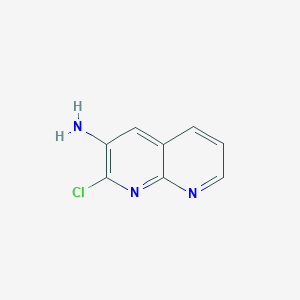
![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)



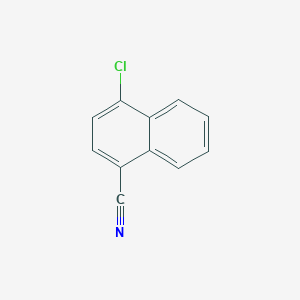
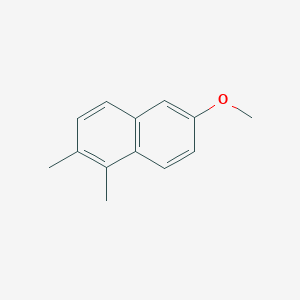




![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)
